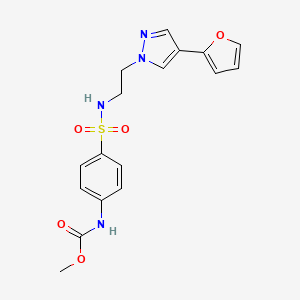
methyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound known for its unique structure and diverse chemical properties. This compound features a blend of functional groups, including a furan ring, a pyrazole moiety, and a carbamate ester. Its intricate molecular framework offers potential for a variety of chemical reactions and applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate can be achieved through multi-step synthesis:
Formation of the Pyrazole Ring: : Starting from a furan derivative, a series of cyclization reactions with hydrazine hydrate in acidic conditions can yield the pyrazole ring.
Linking of Sulfamoyl and Phenyl Groups: : The sulfamoyl group is then attached to the phenyl ring via sulfonylation reactions, using reagents such as sulfonyl chlorides in the presence of a base.
Final Carbamate Esterification: : The final step involves the formation of the carbamate ester through reaction with methyl chloroformate under basic conditions.
Industrial Production Methods
On an industrial scale, the production of this compound could involve:
Optimization of Reaction Conditions: : Adjusting temperature, pressure, and solvent choice to maximize yield.
Continuous Flow Chemistry: : Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo several types of reactions:
Oxidation: : Utilizing oxidizing agents like potassium permanganate or hydrogen peroxide can alter the furan and pyrazole rings.
Reduction: : Reducing agents such as lithium aluminum hydride can modify the carbamate group.
Substitution: : Electrophilic substitution reactions can occur on the aromatic phenyl ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Bromine in acetic acid for bromination reactions.
Major Products
Oxidation: : Formation of diketones or aldehydes.
Reduction: : Conversion to amine derivatives.
Substitution: : Halogenated or nitrated aromatic products.
Scientific Research Applications
Methyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate finds applications in various fields:
Chemistry: : As a reagent in organic synthesis and a starting material for more complex molecules.
Biology: : Its structural motifs are investigated for potential bioactivity, including anti-inflammatory and antimicrobial properties.
Medicine: : Potential development of pharmaceutical agents targeting specific pathways and receptors.
Industry: : Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
Mechanism
The compound's mechanism of action involves interaction with molecular targets such as enzymes or receptors. The furan and pyrazole rings contribute to binding affinity and selectivity.
Molecular Targets and Pathways
Enzymatic Inhibition: : Inhibiting enzymes involved in inflammatory pathways.
Receptor Modulation: : Binding to specific receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Methyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate can be compared with similar compounds, such as:
4-(N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate
N-(2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate
These compounds share structural elements but differ in substituents, which can influence their reactivity and applications. The unique combination of furan and pyrazole in the target compound provides distinct properties not found in its analogs.
Properties
IUPAC Name |
methyl N-[4-[2-[4-(furan-2-yl)pyrazol-1-yl]ethylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-25-17(22)20-14-4-6-15(7-5-14)27(23,24)19-8-9-21-12-13(11-18-21)16-3-2-10-26-16/h2-7,10-12,19H,8-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWHDBAIOUULMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














